2-Benzylbenzonitrile

Description

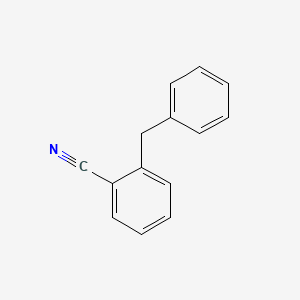

Structure

3D Structure

Properties

IUPAC Name |

2-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSOWXPYKGFJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446038 | |

| Record name | 2-benzylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56153-61-8 | |

| Record name | 2-(Phenylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56153-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-benzylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzylbenzonitrile (CAS: 56153-61-8)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Benzylbenzonitrile, a versatile aromatic nitrile with significant potential as a building block in medicinal chemistry and materials science. This document explores its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Chemical and Physical Properties

2-Benzylbenzonitrile, with the CAS number 56153-61-8, is an organic compound featuring a benzyl group attached to a benzonitrile ring at the ortho position.[1] Its chemical structure combines the reactivity of the nitrile group with the steric and electronic influence of the benzyl substituent.

Table 1: Physicochemical Properties of 2-Benzylbenzonitrile [1][2]

| Property | Value |

| CAS Number | 56153-61-8 |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-benzylbenzonitrile |

| Synonyms | o-Benzylbenzonitrile |

| Appearance | Predicted to be a solid or liquid |

| Storage | Sealed in a dry, room temperature environment is recommended. |

Synthesis of 2-Benzylbenzonitrile

The synthesis of 2-Benzylbenzonitrile can be achieved through several modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming the C(sp²)-C(sp³) bond between the benzonitrile and benzyl moieties.

Suzuki-Miyaura Cross-Coupling Approach

This approach involves the palladium-catalyzed reaction of an ortho-halobenzonitrile with a benzylboronic acid derivative.[3][4] This method is favored for its high efficiency and broad functional group tolerance.[3]

Diagram 1: Suzuki-Miyaura Coupling for 2-Benzylbenzonitrile Synthesis

Caption: A generalized workflow for the synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura Coupling [3]

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of benzylboronic acids with aryl halides.

Materials:

-

2-Bromobenzonitrile

-

Benzylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel, add 2-bromobenzonitrile (1.0 equiv), benzylboronic acid pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add degassed toluene and water to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-benzylbenzonitrile.

The causality behind these choices lies in the established efficacy of the Pd(OAc)₂/SPhos catalytic system for C(sp²)-C(sp³) couplings, and the use of a biphasic toluene/water system with K₃PO₄ as the base often enhances reaction rates and yields.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2-Benzylbenzonitrile

| Technique | Predicted Peaks / Characteristics |

| ¹H NMR | Aromatic protons (phenyl and benzonitrile rings): multiplets in the range of δ 7.2-7.8 ppm. Methylene protons (-CH₂-): a singlet around δ 4.0-4.3 ppm. |

| ¹³C NMR | Nitrile carbon (-C≡N): a signal around δ 118-120 ppm. Aromatic carbons: multiple signals in the range of δ 125-145 ppm. Methylene carbon (-CH₂-): a signal around δ 40-45 ppm. |

| IR Spectroscopy | C≡N stretch: a sharp, medium intensity band around 2220-2230 cm⁻¹. Aromatic C-H stretch: sharp bands above 3000 cm⁻¹. C-H stretch (aliphatic): sharp bands below 3000 cm⁻¹. Aromatic C=C stretch: medium to weak bands in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 193. A prominent fragment at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group. |

Diagram 2: Predicted ¹H NMR Chemical Shifts for 2-Benzylbenzonitrile

Caption: A conceptual workflow illustrating how 2-Benzylbenzonitrile can be utilized in a drug discovery program.

Safety and Toxicology

Detailed toxicological data for 2-benzylbenzonitrile is limited. However, data for the parent compound, benzonitrile, can provide some guidance. Benzonitrile is classified as harmful if swallowed or in contact with skin. [5]It is important to handle 2-benzylbenzonitrile with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

2-Benzylbenzonitrile is a valuable chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible building block for the creation of more complex molecules. While its own biological profile is yet to be fully explored, the prevalence of the benzonitrile scaffold in pharmaceuticals suggests that 2-benzylbenzonitrile and its derivatives are promising candidates for future drug discovery efforts. This guide provides a foundational technical overview to support and inspire further research into this intriguing molecule.

References

- Benchchem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry.

- Benchchem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.

-

PubChem. (n.d.). 2-Benzylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.

- Benchchem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.

- Lead Sciences. (n.d.). 2-Benzylbenzonitrile.

- Benchchem. (2025). 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry.

- Benchchem. (2025). 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

-

National Institute for Occupational Safety and Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

-

PubMed. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Benchchem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Benzylbenzonitrile - Lead Sciences [lead-sciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Benzylbenzonitrile

Abstract: This technical guide provides a comprehensive analysis of 2-benzylbenzonitrile (C₁₄H₁₁N), a key aromatic nitrile with significant applications in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail robust synthetic methodologies, dissect its chemical reactivity, and provide a thorough spectroscopic characterization. Furthermore, this document highlights the role of the benzonitrile scaffold in modern drug development, offering insights for researchers, scientists, and professionals in the field. The protocols and data presented are grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction to 2-Benzylbenzonitrile

2-Benzylbenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted at the ortho position with a benzyl group.[1] This unique structure, combining two aromatic rings linked by a methylene bridge, imparts a specific set of steric and electronic properties that make it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the cyano (-C≡N) group influences the reactivity of its attached aromatic ring, while the benzylic C-H bonds of the methylene bridge present a distinct site for functionalization.[2][3] Its structural motifs are found in various biologically active molecules, making it a compound of interest for drug discovery and materials science.[4][5]

Physicochemical Properties

The fundamental properties of 2-benzylbenzonitrile are critical for its handling, reaction setup, and purification. These properties are derived from computational analysis and available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 2-benzylbenzonitrile | PubChem[1] |

| Molecular Formula | C₁₄H₁₁N | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| CAS Number | 3274-34-8 (Note: PubChem lists 56153-61-8 for this structure) | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 (from the nitrile nitrogen) | PubChem[1] |

Table 1: Core Physicochemical and Computed Properties of 2-Benzylbenzonitrile.

Synthesis of 2-Benzylbenzonitrile

The synthesis of methylene-linked biaryl systems like 2-benzylbenzonitrile can be achieved through several modern synthetic strategies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method due to its high functional group tolerance and the use of stable organoboron reagents.[6]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The causality behind selecting the Suzuki-Miyaura reaction lies in its robustness and efficiency for forming C(sp²)-C(sp³) bonds. This palladium-catalyzed reaction couples an organohalide with an organoboron compound.[7] For 2-benzylbenzonitrile, a logical approach involves coupling a benzyl halide with an arylboronic acid.

Diagram 1: Workflow for the Suzuki-Miyaura synthesis of 2-benzylbenzonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura coupling of benzylic bromides.[8] It is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by the spectroscopic methods outlined in Section 5.0.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-cyanophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst system, such as Palladium(II) acetate (3 mol%) and a suitable phosphine ligand like JohnPhos (6 mol%).

-

Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent. Stir the mixture for 10 minutes to ensure homogeneity.

-

Initiation: Add benzyl bromide (1.0 eq.) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure 2-benzylbenzonitrile.

Chemical Reactivity and Key Transformations

The reactivity of 2-benzylbenzonitrile is dictated by two primary sites: the electrophilic carbon of the nitrile group and the C-H bonds at the benzylic position.[2][9]

Diagram 2: Key chemical transformations of 2-benzylbenzonitrile.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group is susceptible to nucleophilic attack.[10] Under acidic or basic aqueous conditions with heating, the nitrile can be fully hydrolyzed. This process first yields a primary amide (2-benzylbenzamide) which, upon further hydrolysis, gives the corresponding carboxylic acid (2-benzylbenzoic acid) and ammonia.[2] This transformation is fundamental for converting the nitrile, often used as a masked carboxylic acid, into its final form.

-

Reduction: The nitrile group can be reduced to a primary amine (2-benzylbenzylamine).[11] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which is a crucial step in the synthesis of many pharmaceutical intermediates.

Reactions at the Benzylic Position

The methylene bridge is a benzylic position, meaning the C-H bonds are weakened due to the stability of the resulting benzylic radical. This makes it a prime site for oxidation and radical reactions.

-

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methylene group to a ketone, yielding 2-benzoylbenzonitrile.[3] This requires at least one benzylic hydrogen to be present.

-

Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide with a radical initiator), the benzylic position can be selectively halogenated.[9] This introduces a leaving group, opening pathways for subsequent nucleophilic substitution reactions.

Spectroscopic Characterization

Confirming the structure and purity of 2-benzylbenzonitrile relies on a combination of spectroscopic techniques.[12] The expected data provides a fingerprint for the molecule.

| Spectroscopy | Key Feature / Peak | Rationale |

| IR Spectroscopy | Strong, sharp absorption at ~2220-2230 cm⁻¹ | Characteristic C≡N triple bond stretch of an aromatic nitrile.[13] |

| ¹H NMR | Singlet at ~4.0-4.2 ppm (2H) | Corresponds to the two equivalent protons of the benzylic -CH₂- group. |

| Multiplets at ~7.1-7.6 ppm (9H) | Aromatic protons from the two distinct benzene rings. | |

| ¹³C NMR | Signal at ~117-120 ppm | Corresponds to the carbon of the nitrile (-C≡N) group. |

| Signal at ~40-45 ppm | Corresponds to the benzylic methylene (-CH₂-) carbon. | |

| Multiple signals at ~125-145 ppm | Aromatic carbons. | |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 193 | Corresponds to the molecular weight of the compound (C₁₄H₁₁N).[14] |

Table 2: Expected Spectroscopic Data for 2-Benzylbenzonitrile.

Applications in Medicinal Chemistry and Drug Development

The benzonitrile moiety is a privileged structure in medicinal chemistry, recognized for its unique electronic properties and ability to engage in specific molecular interactions.[5] The nitrile group can act as a hydrogen bond acceptor and serves as a bioisostere for other functional groups like carbonyls or halogens.[5]

Several FDA-approved drugs incorporate a benzonitrile scaffold, highlighting its importance:

-

Alectinib & Crisaborole: These drugs, used in anti-cancer and anti-dermatitis treatments respectively, contain the benzonitrile fragment, which is crucial for their binding to target receptors.[4]

-

JAK Inhibitors: A class of drugs including Ruxolitinib and Tofacitinib, used to treat myelofibrosis and rheumatoid arthritis, feature a nitrile group that is key to their mechanism of action.[15]

The 2-benzylbenzonitrile structure itself serves as a versatile starting point for building more complex molecules. The dual aromatic system allows for diverse substitutions, enabling chemists to fine-tune steric and electronic properties to optimize interactions with biological targets, such as enzymes or protein receptors.

Conclusion

2-Benzylbenzonitrile is a compound with well-defined and versatile chemical properties. Its synthesis is readily achievable through modern cross-coupling reactions, and its reactivity at both the nitrile and benzylic positions provides a rich platform for further chemical modification. The established importance of the benzonitrile core in pharmaceuticals underscores the potential of 2-benzylbenzonitrile and its derivatives as valuable building blocks for future drug discovery and materials science endeavors. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.

References

- Vertex AI Search. Benzonitrile (C6H5(CN)) properties.

- Vertex AI Search. Benzonitrile - Grokipedia.

- Ataman Kimya. BENZONITRILE.

- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

- BenchChem. Comparative reactivity of Benzonitrile and other aromatic nitriles.

- PubChem. 2-(Benzylamino)benzonitrile.

- Sciencemadness Discussion Board. Benzonitrile in different ways.

- PubChem. 2-Benzylbenzonitrile.

- Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

- Wikipedia. Benzonitrile.

- Fu, W., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.

- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1.

- National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.

- BenchChem. Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.

- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- YouTube. Benzene Side Chain Reactions.

- University Course Content. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry.

- MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.

- Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.

- Khan Academy. Reactions at the benzylic position.

Sources

- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 11. Benzonitrile - Wikipedia [en.wikipedia.org]

- 12. lehigh.edu [lehigh.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Benzylbenzonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Benzylbenzonitrile Scaffold

The 2-benzylbenzonitrile moiety is a privileged structural motif in medicinal chemistry and materials science. Its unique three-dimensional arrangement, arising from the flexible benzyl group appended to the benzonitrile core, allows for dynamic interactions with biological targets. Benzonitrile derivatives are integral to a wide array of pharmaceuticals, including treatments for cancer, viral infections, and microbial diseases, acting as kinase inhibitors, antiviral agents, and more.[1][2] The nitrile group itself is a versatile functional handle, capable of being transformed into various other functionalities, and it can act as a crucial hydrogen bond acceptor or a bioisostere for other chemical groups.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 2-benzylbenzonitrile, offering not just protocols but a critical analysis of the underlying chemical principles. For drug development professionals, understanding the nuances of these synthetic routes is paramount for efficient lead optimization, process development, and ultimately, the successful translation of a compound from the laboratory to the clinic.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-benzylbenzonitrile can be broadly approached through two main disconnection strategies: formation of the C-C bond between the two aromatic rings or introduction of the cyano group onto a pre-formed diarylmethane scaffold. This guide will delve into the most prominent and field-proven methodologies, including transition-metal catalyzed cross-coupling reactions and classical cyanation methods.

Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and related structures, offering high efficiency and broad functional group tolerance.[3] Palladium-based catalysts, in particular, have proven to be exceptionally versatile for the construction of the 2-benzylbenzonitrile framework.

The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds, and its application to the synthesis of diarylmethanes, including 2-benzylbenzonitrile, is of significant interest.[4] This pathway involves the coupling of a benzylboronic acid derivative with a 2-halobenzonitrile or, alternatively, a 2-cyanobenzyl halide with an arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions like homocoupling.[4] For benzylic couplings, catalysts like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as JohnPhos are often optimal.[5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid species.[4] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[6] The choice of solvent, often a mixture of an organic solvent like dioxane or DMF with water, is essential for solubilizing the various components of the reaction.[6]

-

Microwave Irradiation: To accelerate reaction times, microwave heating can be effectively utilized, often leading to comparable or improved yields compared to conventional heating.[5]

Visualizing the Suzuki-Miyaura Pathway:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura synthesis of 2-benzylbenzonitrile.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-iodobenzonitrile (1.0 mmol, 1.0 eq.), the desired benzylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[6]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[6] Seal the flask with a rubber septum.

-

Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[6]

-

Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[6]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[6]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.[6][7]

An alternative and highly effective approach is the introduction of the cyano group onto a pre-existing 2-benzyl halide scaffold. Modern palladium-catalyzed cyanation methods offer significant advantages over traditional methods, particularly in terms of safety and functional group tolerance.

Causality Behind Experimental Choices:

-

Cyanide Source: Traditional cyanide sources like KCN and NaCN are highly toxic and can poison palladium catalysts.[8][9] The use of safer, operator-benign cyanide sources is a significant advancement. Benzyl cyanide has been shown to be an effective cyanation reagent in palladium-catalyzed reactions, affording aryl nitriles in moderate to good yields.[10][11][12] Trimethylsilyl cyanide (TMSCN) is another alternative.[13]

-

Catalyst System: The choice of palladium precursor and ligand is crucial to overcome catalyst deactivation by cyanide.[8] Systems employing Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands have been developed to achieve high catalytic activity.[8]

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. The choice of base, such as K₂CO₃, is also important for the reaction's success.[10]

Visualizing the Palladium-Catalyzed Cyanation Workflow:

Caption: A general workflow for the palladium-catalyzed cyanation of 2-benzyl halides.

Rosenmund-von Braun Reaction: A Classic Approach

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[14][15][16] While effective, this method often requires harsh reaction conditions.

Causality Behind Experimental Choices:

-

Reactants and Conditions: The reaction typically involves heating an aryl halide with an excess of CuCN in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine at reflux temperatures.[14] These elevated temperatures (up to 200°C) can limit the functional group tolerance of the reaction.[14]

-

Mechanism: The mechanism is thought to involve the formation of a Cu(III) species through oxidative addition of the aryl halide, followed by reductive elimination to yield the aryl nitrile.[14]

-

Modern Modifications: To mitigate the harsh conditions, modifications have been developed, such as the use of catalytic amounts of copper(I) iodide with alkali metal cyanides, which allows for a milder, catalytic cyanation of various aryl bromides.[14] The addition of L-proline has also been shown to promote the reaction at lower temperatures (80-120°C), expanding its applicability.[17]

Visualizing the Rosenmund-von Braun Reaction:

Caption: Key components of the Rosenmund-von Braun reaction for aryl nitrile synthesis.

Dehydrative Cyanation of Benzyl Alcohols: A Greener Alternative

Directly converting readily available benzyl alcohols to benzonitriles represents a more atom-economical and environmentally friendly approach, as water is the only byproduct.[18]

Causality Behind Experimental Choices:

-

Activation of the Hydroxyl Group: The primary challenge is the poor leaving group ability of the hydroxide ion. This is typically overcome by using a Lewis or Brønsted acid catalyst to activate the alcohol.[13][18]

-

Cyanide Source: Safer cyanide sources are preferred. Isonitriles, in the presence of a boron Lewis acid catalyst like B(C₆F₅)₃, have been successfully employed for the direct cyanation of alcohols, providing α-aryl nitriles in good to excellent yields.[18][19]

-

Mechanism: The reaction likely proceeds through an SN1-type mechanism involving the formation of a carbocation intermediate, which is then trapped by the cyanide source.[18]

Data Summary of Synthetic Pathways

| Synthetic Pathway | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | 2-Halobenzonitrile, Benzylboronic acid | Pd catalyst, Phosphine ligand, Base | Good to Excellent | High functional group tolerance, Mild conditions | Cost of catalyst and ligands, Removal of boron impurities |

| Palladium-Catalyzed Cyanation | 2-Benzyl Halide | Pd catalyst, Ligand, Safer CN source | Moderate to Good[10][11] | Use of safer cyanide sources, Good functional group tolerance | Catalyst poisoning can be an issue[8] |

| Rosenmund-von Braun Reaction | 2-Benzyl Halide | CuCN | Variable | Cost-effective | Harsh reaction conditions, Stoichiometric copper waste |

| Dehydrative Cyanation | 2-Benzyl Alcohol | Lewis/Brønsted acid, Isonitrile | Good to Excellent[18] | Atom-economical, Use of readily available starting materials | Substrate scope can be limited |

Conclusion and Future Outlook

The synthesis of 2-benzylbenzonitrile is a well-established field with a diverse array of methodologies available to the modern chemist. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the availability of starting materials, the desired scale of the synthesis, cost considerations, and the tolerance of other functional groups within the molecule.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and modern cyanation methods using safer cyanide sources, represent the current state-of-the-art, offering a balance of efficiency, versatility, and operational simplicity. However, the development of greener and more sustainable methods, such as the dehydrative cyanation of benzyl alcohols, is a promising area of ongoing research. As the demand for complex and functionally diverse benzonitrile-containing molecules continues to grow, the innovation of novel and improved synthetic strategies will remain a critical endeavor in the scientific community.

References

- Palladium -catalyzed cyanide metathesis : utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyan

- Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyan

- Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)

- Utilization of Benzyl Cyanide as an Operator‐Benign Reagent for Aryl Halide Cyan

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.

- Rosenmund-von Braun Reaction. Organic Chemistry Portal.

- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). MDPI.

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.

- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.

- Applications of Benzonitrile Derivatives in Drug Development: Applic

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper

- Rosenmund–von Braun reaction. Wikipedia.

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.

- Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Benchchem.

- L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme.

- Brønsted Acid Catalyzed Dehydroxylative Cyanation of Benzylic Alcohols with Trimethylsilyl Cyanide Using 1,1,1,3,3,3‐Hexafluoro‐2‐propanol as a Solvent. (2025).

- Rosenmund-von Braun Reaction. SynArchive.

- A Comparative Guide to QSAR Studies of Benzonitrile Deriv

- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Palladium -catalyzed cyanide metathesis : utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20770B [pubs.rsc.org]

- 11. [PDF] Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations | Semantic Scholar [semanticscholar.org]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 15. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 18. mdpi.com [mdpi.com]

- 19. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Benzylbenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylbenzonitrile, a molecule possessing a unique structural combination of a benzonitrile core and a benzyl substituent, holds significant interest in the fields of medicinal chemistry and materials science. Its architecture suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-benzylbenzonitrile, offering insights into its electronic and structural characteristics.

Molecular Structure of 2-Benzylbenzonitrile

To facilitate the interpretation of the spectroscopic data, the molecular structure of 2-benzylbenzonitrile is presented below. The numbering of the carbon and hydrogen atoms is provided to aid in the assignment of NMR signals.

Caption: Molecular structure of 2-Benzylbenzonitrile with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-benzylbenzonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile and benzyl rings, as well as the methylene protons. The chemical shifts are influenced by the electronic effects of the nitrile group and the magnetic anisotropy of the aromatic rings.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 2-Benzylbenzonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3, H4, H5, H6 | 7.20 - 7.60 | Multiplet | - | 4H |

| H9', H10', H11', H12', H13' | 7.10 - 7.30 | Multiplet | - | 5H |

| H8 (CH₂) | ~4.10 | Singlet | - | 2H |

Analysis and Interpretation

The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the nine aromatic protons. The protons on the benzonitrile ring (H3, H4, H5, and H6) are anticipated to resonate at slightly higher chemical shifts compared to those on the benzyl ring due to the electron-withdrawing nature of the nitrile group.[2][3] The protons of the benzyl ring (H9' to H13') are expected to appear as a multiplet in the typical aromatic region. The most distinct signal is predicted to be a singlet around 4.10 ppm, corresponding to the two methylene protons (H8). The singlet nature of this peak arises from the absence of adjacent protons for coupling.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-benzylbenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

-

Instrument Setup: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: A standard one-pulse sequence is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure proper signal integration and resolution.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the 14 distinct carbon atoms of 2-benzylbenzonitrile are summarized below.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Benzylbenzonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (C≡N) | ~118 |

| C1 | ~145 |

| C2 | ~133 |

| C3, C4, C5, C6 | 127 - 133 |

| C8 (CH₂) | ~40 |

| C1' | ~138 |

| C2', C6' | ~129 |

| C3', C5' | ~128 |

| C4' | ~127 |

| C9, C10, C11, C12, C13 | 126 - 130 |

Analysis and Interpretation

The nitrile carbon (C7) is expected to have a characteristic chemical shift around 118 ppm.[5] The quaternary carbon (C1) to which the benzyl group is attached is predicted to be the most downfield of the benzonitrile ring carbons due to the substitution effect. The carbon of the methylene group (C8) is anticipated to appear in the aliphatic region, around 40 ppm. The aromatic carbons of both rings will resonate in the typical range of 126-145 ppm.[3] The chemical shifts within the aromatic region are influenced by the position of the substituent and the electronic effects within the rings.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon, simplifying interpretation. Key parameters include a wider spectral width to encompass the full range of carbon chemical shifts, a sufficient number of scans to achieve a good signal-to-noise ratio, and an appropriate relaxation delay.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum of 2-benzylbenzonitrile is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 2-Benzylbenzonitrile

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, CH₂) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

| C-H bend (aromatic) | 690 - 900 | Strong |

Analysis and Interpretation

The most prominent and diagnostic peak in the IR spectrum is expected to be the strong and sharp absorption band for the nitrile (C≡N) stretching vibration, appearing in the range of 2220-2240 cm⁻¹.[5][6] The presence of conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[7] The spectrum will also feature characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene group just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Strong C-H bending vibrations in the fingerprint region (690-900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For a liquid sample, a drop can be placed between two salt (e.g., NaCl or KBr) plates.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the spectrum of the sample is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Table 4: Predicted Major Fragment Ions for 2-Benzylbenzonitrile

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 193 | [C₁₄H₁₁N]⁺˙ | C₁₄H₁₁N | Molecular Ion (M⁺˙) |

| 192 | [C₁₄H₁₀N]⁺ | C₁₄H₁₀N | Loss of H˙ |

| 116 | [C₈H₆N]⁺ | C₈H₆N | Loss of C₆H₅˙ (phenyl radical) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (benzylic cleavage) |

Analysis and Interpretation

The electron ionization (EI) mass spectrum of 2-benzylbenzonitrile is expected to show a prominent molecular ion peak (M⁺˙) at m/z 193, corresponding to its molecular weight.[8] A common fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak in the spectrum.[9][10] Another significant fragmentation would be the loss of a hydrogen radical, resulting in a peak at m/z 192. The loss of a phenyl radical from the benzyl group would lead to a fragment ion at m/z 116.

Fragmentation Pathway of 2-Benzylbenzonitrile

Caption: Predicted primary fragmentation pathways of 2-Benzylbenzonitrile in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic blueprint of 2-benzylbenzonitrile based on established principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, offer a comprehensive resource for researchers in the fields of chemistry and drug development. This information is crucial for the unambiguous identification, characterization, and quality control of 2-benzylbenzonitrile, facilitating its potential applications in various scientific endeavors.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. [Link]

-

PubChem. (n.d.). 2-Benzylbenzonitrile. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. emerypharma.com [emerypharma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Physical Properties of 2-Benzylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 2-benzylbenzonitrile (CAS No. 56153-61-8).[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and established experimental protocols for the determination of key physical characteristics. While experimental data for 2-benzylbenzonitrile is not extensively available in public literature, this guide establishes a robust predictive and comparative framework based on the known properties of the parent molecule, benzonitrile, and related substituted nitriles. Detailed, field-proven methodologies for determining melting point, boiling point, solubility, and spectroscopic characteristics are provided to ensure scientific integrity and reproducibility. This guide is structured to empower researchers with the foundational knowledge and practical protocols required for the comprehensive physical characterization of 2-benzylbenzonitrile.

Introduction: The Significance of Physical Properties in a Research and Development Context

2-Benzylbenzonitrile is an aromatic nitrile containing a benzyl substituent at the ortho position to the cyano group. The interplay of the rigid benzonitrile core and the flexible benzyl moiety imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for any successful research and development endeavor. These properties govern the compound's behavior in various environments, influencing its suitability for specific applications, dictating the choice of analytical methods, and informing the design of synthetic routes and formulation strategies.

This guide provides a detailed exploration of these properties, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. While some of these can be calculated, experimental determination is the gold standard for accuracy and reliability.

Molecular Identity and Structure

The unambiguous identification of 2-benzylbenzonitrile is the first step in its characterization.

| Property | Value | Source |

| IUPAC Name | 2-benzylbenzonitrile | [1] |

| CAS Number | 56153-61-8 | [1] |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2C#N | [1] |

| InChIKey | YCSOWXPYKGFJBX-UHFFFAOYSA-N | [1] |

Predicted and Comparative Physical State Properties

| Property | 2-Benzylbenzonitrile (Predicted/Undetermined) | Benzonitrile (for comparison) | Source (Benzonitrile) |

| Physical Form | Expected to be a solid or high-boiling liquid at room temperature | Colorless liquid | [2][3] |

| Melting Point | Undetermined | -13 °C | [3][4][5] |

| Boiling Point | Undetermined | 190.7 °C | [3][4][5] |

The introduction of a benzyl group to the benzonitrile structure is expected to significantly increase the molecular weight and introduce greater van der Waals forces and potential for π-π stacking interactions. These factors would lead to a higher melting and boiling point compared to benzonitrile.

Experimental Protocols for Physical Characterization

The following sections detail the authoritative, step-by-step methodologies for the experimental determination of the core physical properties of 2-benzylbenzonitrile.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure, crystalline solid.[6][7][8] It offers high precision and provides additional information about the thermal behavior of the compound, such as the enthalpy of fusion and the presence of any polymorphic transitions. The principle lies in measuring the difference in heat flow between the sample and a reference as a function of temperature.[9]

Caption: Workflow for Melting Point Determination using DSC.

Trustworthiness: The protocol's self-validating nature is ensured by the initial calibration with a known standard. A sharp, single endothermic peak in the thermogram is indicative of a pure compound.

Boiling Point Determination

For a high-boiling liquid or a compound that may be a solid at room temperature, determining the boiling point requires precise techniques.

A simple distillation setup under atmospheric or reduced pressure can be used to determine the boiling point. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For higher precision, an ebulliometer is used.

Solubility Profile Determination

Expertise & Experience: Understanding the solubility of 2-benzylbenzonitrile in various solvents is paramount for its application in solution-based assays, purification, and formulation. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[10]

Anticipated Solubility: Due to its aromatic nature and the presence of a polar nitrile group, 2-benzylbenzonitrile is expected to be poorly soluble in water but soluble in a range of organic solvents. For comparison, benzonitrile is miscible with many common organic solvents like ethanol, diethyl ether, and acetone, but has limited solubility in water.[2][3]

Trustworthiness: This method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a reliable measure of thermodynamic solubility. Quantification via a validated HPLC method adds a layer of analytical rigor.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.

Comparative Data for Benzonitrile:

-

¹H NMR (in D₂O): Signals are observed around δ 7.5-7.8 ppm.[11]

-

¹³C NMR (in D₂O): Signals for the aromatic carbons appear between δ 131-136 ppm.[11]

Expected ¹H NMR Spectrum for 2-Benzylbenzonitrile:

-

Aromatic protons of the benzonitrile ring and the benzyl group will appear in the range of δ 7.0-7.8 ppm.

-

A characteristic singlet for the benzylic methylene (-CH₂-) protons is expected around δ 4.0-4.5 ppm.

Expected ¹³C NMR Spectrum for 2-Benzylbenzonitrile:

-

Multiple signals in the aromatic region (δ 125-145 ppm).

-

A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

-

A signal for the benzylic carbon around δ 40-50 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic Absorption for Nitriles: The most diagnostic peak for nitriles is the C≡N stretching vibration, which typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹.[12] For benzonitrile, this peak is observed around 2230 cm⁻¹.[13]

Expected IR Spectrum for 2-Benzylbenzonitrile:

-

A sharp, strong absorption band between 2220-2240 cm⁻¹ corresponding to the C≡N stretch.

-

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

-

C-H stretching vibrations for the methylene group just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum for 2-Benzylbenzonitrile:

-

Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound.[1]

-

Major Fragmentation Peaks: A significant peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is a very stable fragment from the benzyl group. Another likely fragment would be the loss of the benzyl group, resulting in a peak at m/z = 102 ([C₇H₄N]⁺).

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physical properties of 2-benzylbenzonitrile. By leveraging established, reliable experimental protocols and a comparative analysis with related compounds, researchers are well-equipped to undertake a thorough physical characterization of this molecule. The methodologies detailed herein, from DSC for thermal analysis to the shake-flask method for solubility and a suite of spectroscopic techniques for structural confirmation, are designed to ensure scientific rigor and generate high-quality, reproducible data. A precise understanding of these physical properties is the cornerstone of successful research and development, enabling the rational design of experiments and the effective application of 2-benzylbenzonitrile in its target fields.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

ResearchGate. (2025, July). Thermal Hazards Assessment of Three Azo Nitrile Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzylbenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 6). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemical Database. (n.d.). benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Benzylidene-malononitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) curves of glass flake-filled and unfilled NBR specimens. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (2018, September 25). FAST SIMPLE HIGH THROUGHPUT HPLC METHOD FOR QUANTIFICATION OF NITROGLYCERIN IN RETARD TABLETS AIM OF WORK. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5CN (phenyl cyanide). Retrieved from [Link]

-

ACS Publications. (1941, November 1). Method for Identification of Nitriles. Industrial & Engineering Chemistry Analytical Edition. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

-

ResearchGate. (2023, March 1). Determination of nitrites and nitrates by HPLC. Retrieved from [Link]

Sources

- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. tandfonline.com [tandfonline.com]

- 11. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Medicinal Chemistry of the 2-Benzylbenzonitrile Scaffold: A Technical Guide to Structural Analogues and Derivatives

Abstract

The 2-benzylbenzonitrile core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its unique combination of a flexible benzyl moiety and a polar, bioisosteric nitrile group allows for extensive chemical modification and fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the synthesis, characterization, and therapeutic applications of 2-benzylbenzonitrile analogues and derivatives. We will delve into key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, present detailed experimental protocols, and summarize structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

Introduction: The Versatility of the 2-Benzylbenzonitrile Core

The benzonitrile functional group is a cornerstone in drug design, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] When combined with a benzyl group at the 2-position, the resulting scaffold offers a three-dimensional architecture that can be tailored to interact with a wide variety of biological targets. The benzyl ring and the benzonitrile ring can be independently functionalized, allowing for systematic exploration of the chemical space to optimize target binding, selectivity, and drug-like properties.

Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and virology.[2][3] This guide will illuminate the chemical causality behind the design and synthesis of these important molecules.

Strategic Synthesis of the 2-Benzylbenzonitrile Scaffold and its Analogues

The construction of the 2-benzylbenzonitrile core and its derivatives predominantly relies on the power and versatility of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, enabling the efficient formation of the critical C(sp²)-C(sp³) bond between the benzonitrile and benzyl fragments or C(sp²)-C(sp²) bonds for biaryl analogues.[4][5]

Foundational Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for synthesizing 2-benzylbenzonitrile and its analogues due to its high functional group tolerance and the relative stability of its organoboron reagents.[5][6] A common and effective approach involves the coupling of an ortho-halobenzonitrile with a suitable benzylboron species.

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[1][4]

Experimental Protocol 1: Synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a benzyl halide with an aryltrifluoroborate, adapted for the synthesis of the core scaffold.[5]

Materials:

-

Potassium phenyltrifluoroborate (or suitable aryltrifluoroborate)

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Dichloromethane (CH₂Cl₂)

-

Reaction tube (sealed)

-

Nitrogen or Argon source

Procedure:

-

To a sealable reaction tube, add potassium phenyltrifluoroborate (0.5 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add a 10:1 mixture of anhydrous THF and degassed water (5 mL).

-

Add benzyl bromide (0.5 mmol, 1.0 equiv) via syringe.

-

Seal the reaction tube and heat the mixture to 77 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 23 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with water (2 mL).

-

Extract the aqueous phase with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-benzylbenzonitrile.

Rationale: The use of potassium aryltrifluoroborates offers enhanced stability compared to boronic acids.[5] Cesium carbonate is an effective base for promoting the transmetalation step. PdCl₂(dppf) is a robust and efficient pre-catalyst for this type of transformation.

Key Structural Analogues and Their Therapeutic Applications

Systematic modification of the 2-benzylbenzonitrile scaffold has led to the discovery of potent and selective therapeutic agents. The following sections highlight key classes of derivatives and their biological activities.

Antiviral Derivatives: HCV Entry Inhibitors

A significant advancement in the application of the 2-benzylbenzonitrile scaffold is the development of potent Hepatitis C Virus (HCV) entry inhibitors.[2] These compounds function by blocking the early stages of the viral life cycle.

Structural Modifications: In this class of compounds, the methylene bridge of the benzyl group is used as a linker to attach a bisarylmethyl-piperazine moiety. This modification led to the discovery of derivatives with low nanomolar anti-HCV activity.

| Compound ID | Modification | EC₅₀ (µM) | Target |

| L0909 (Lead) | 4-Arylpiperazin-1-yl | 0.022 | HCV Entry |

| 3d | 4-Bis(4-fluorophenyl)methyl-piperazin-1-yl | < 0.022 | HCV Entry (E1 protein) |

| 3i | 4-(Phenyl(pyridin-2-yl)methyl)piperazin-1-yl | < 0.022 | HCV Entry (E1 protein) |

| Table 1: Anti-HCV activity of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Data sourced from J. Med. Chem. 2022, 65, 3, 2341–2359.[1] |

Mechanism of Action: Surface Plasmon Resonance (SPR) experiments have suggested that these derivatives may directly target the HCV E1 envelope protein, thereby inhibiting viral entry into host cells.[1] Furthermore, pharmacokinetic studies have shown that lead compounds in this series are orally available and exhibit long-lasting plasma concentrations in rats.[1]

Anticancer Derivatives: Kinase Inhibitors and Beyond

The benzonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors and other anticancer agents.[2][3][7] While many examples exist for the broader benzonitrile class, the 2-benzylbenzonitrile core offers a unique vector for exploring the active sites of these enzymes.

Potential Applications:

-

Kinase Inhibition: Patents have been filed for benzonitrile derivatives as inhibitors of kinases such as TBK1 and IKKε, which are implicated in cancer and inflammatory diseases.[3][7] The 2-benzyl group can be modified to probe specific pockets within the kinase active site.

-

Targeting Colon Cancer: A novel series of 2-(5-imino-5H-isoquinolino[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile derivatives have been synthesized and evaluated for their activity against colon cancer cells.[8]

Experimental Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well plates at a density of approximately 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include untreated and vehicle (DMSO) controls.

-

Incubate the plates for 48 hours.

-

After incubation, remove the compound-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical to confirm the identity, purity, and structure of synthesized 2-benzylbenzonitrile derivatives. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties of the Core

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | PubChem[9] |

| Molecular Weight | 193.24 g/mol | PubChem[9] |

| CAS Number | 56153-61-8 | PubChem[9] |

| XLogP3-AA | 3.6 | PubChem[9] |

Table 2: Key physicochemical properties of 2-benzylbenzonitrile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals in the aromatic region (δ 7.0-8.0 ppm) for the protons on both the benzonitrile and benzyl rings. A characteristic singlet for the methylene (-CH₂-) protons will typically appear around δ 4.0-4.5 ppm.

-

¹³C NMR: The nitrile carbon (C≡N) will appear as a characteristic quaternary signal around δ 117-120 ppm. Aromatic carbons will resonate in the δ 120-145 ppm range. The methylene carbon will be found further upfield.

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹.

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺. The fragmentation pattern can provide further structural information.

Future Directions and Conclusion

The 2-benzylbenzonitrile scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Expansion into New Therapeutic Areas: Exploring the scaffold's potential against new targets in areas such as neurodegenerative and inflammatory diseases.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with enhanced potency and selectivity.

-

Development of Novel Synthetic Methodologies: Creating more efficient and sustainable synthetic routes to access a wider diversity of analogues.

References

-

Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [Link][1]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

-

Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. ACS Omega. [Link][8]

-